molecular formula C3H6ClNO B1282793 O-2-Propynylhydroxylamine hydrochloride CAS No. 21663-79-6

O-2-Propynylhydroxylamine hydrochloride

Cat. No. B1282793
CAS RN: 21663-79-6
M. Wt: 107.54 g/mol
InChI Key: CEFBXYRCGUITCZ-UHFFFAOYSA-N
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Description

O-2-Propynylhydroxylamine hydrochloride is a derivative of hydroxylamine, which is a compound of interest in various synthetic applications. While the provided papers do not directly discuss O-2-Propynylhydroxylamine hydrochloride, they do provide insights into the chemistry of related hydroxylamine derivatives and their use in synthesis.

Synthesis Analysis

The synthesis of hydroxylamine derivatives is a topic of interest due to their utility in various chemical reactions. For instance, the synthesis of O-(2,4-dinitrophenyl)hydroxylamine is described as an efficient two-step process, which is then used in the N-amination/benzoylation of substituted pyridines . Similarly, propargylic alcohols have been transformed into α,β-unsaturated amides and alkenyl nitriles using hydroxylamine hydrochloride under neutral conditions, showcasing the versatility of hydroxylamine derivatives in synthesis .

Molecular Structure Analysis

The molecular structure of hydroxylamine derivatives can be inferred from their reactivity and the products they form. For example, O-(diphenylphosphinyl)hydroxylamine is formed when hydroxylamine reacts with diphenylphosphinic chloride, and its structure is deduced from its chemical reactions, such as condensation with acetone to give phosphinylacetone oximes . This indicates that the molecular structure of hydroxylamine derivatives is crucial for their reactivity and the formation of various products.

Chemical Reactions Analysis

Hydroxylamine derivatives participate in a variety of chemical reactions. They have been used as electrophilic aminating agents facilitating stereo- and regioselective bond-forming reactions without expensive metal catalysts . O-(2,4-Dinitrophenyl)hydroxylamine, for example, has been used to specifically incorporate an amine group into an active site of D-amino acid oxidase, indicating its potential in targeted chemical modifications . Additionally, O-propargylic hydroxylamines have been shown to undergo smooth 5-endo-dig cyclizations to yield 2,5-dihydroisoxazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxylamine derivatives are closely related to their reactivity and applications in synthesis. The review of O-substituted hydroxylamine reagents highlights their potential as electrophilic aminating agents due to their ability to form various types of bonds . The specific modification of D-amino acid oxidase by O-(2,4-dinitrophenyl)hydroxylamine also sheds light on the reactivity of these compounds under physiological conditions . The Lewis acid-mediated tandem reaction of propargylic alcohols with hydroxylamine hydrochloride further demonstrates the chemical properties of these reagents in the formation of unsaturated amides and nitriles .

Scientific Research Applications

Chemical Analysis and Determination

O-2-Propynylhydroxylamine hydrochloride, along with its derivatives, has been extensively utilized in chemical analyses. For instance, O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride (PFBHA) is employed in the determination of carbonyl-containing compounds. This has seen applications in analyzing various substances in water, blood, urine, air, and even clothing. PFBHA's versatility in determining diverse compounds like thromboxane B2, prostaglandins, amygdalin, and other aldehydes, ketones, and acids highlights its importance in chemical analysis (Cancilla & Que Hee, 1992).

Interaction with Other Compounds

In the field of inorganic chemistry, O-2-Propynylhydroxylamine hydrochloride derivatives have been studied for their interactions with other chemical species. For example, the interaction of chromium(III) with a N,N'-disubstituted hydroxylamine-(diamido) ligand was explored. This study involved hydroxylamine hydrochloride reacting with prop-2-enamide, leading to insights into the formation of complexes and their potential applications (Tziouris et al., 2014).

Synthesis Applications

In synthetic chemistry, O-2-Propynylhydroxylamine hydrochloride and its derivatives are useful for creating various compounds. For instance, the synthesis of O-alkylhydroxamic acids from O-alkylhydroxylamine hydrochlorides demonstrated an efficient, eco-friendly method for producing these derivatives, highlighting its significance in green chemistry (Kim et al., 2005).

Atmospheric and Environmental Studies

The application of O-2-Propynylhydroxylamine hydrochloride derivatives in atmospheric and environmental chemistry is notable. The study of unsaturated dicarbonyl products from the OH-initiated photo-oxidation of furan and its derivatives employed O-(2,3,4,5,6)-pentafluorobenzyl-hydroxylamine hydrochloride. This work has implications for understanding environmental processes and pollutant formation (Alvarez et al., 2009).

properties

IUPAC Name

O-prop-2-ynylhydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO.ClH/c1-2-3-5-4;/h1H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFBXYRCGUITCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00542379
Record name O-Prop-2-yn-1-ylhydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-2-Propynylhydroxylamine hydrochloride

CAS RN

21663-79-6
Record name Hydroxylamine, O-2-propynyl-, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21663-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Prop-2-yn-1-ylhydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21663-79-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
S Wei, S Shalhout, YH Ahn, AS Bhagwat - DNA repair, 2015 - Elsevier
… The white precipitate was filtered and recrystallized with diethyl ether and ethanol to give O-2-propynylhydroxylamine hydrochloride (AA3, 0.08 g). Its structure was confirmed by 1 H …
Number of citations: 36 www.sciencedirect.com
A Moussa, A Crépet, C Ladavière, S Trombotto - Carbohydrate polymers, 2019 - Elsevier
Chitooligosaccharides (COS) produced by nitrous acid depolymerization of chitosan are unique chitosan oligomers due to the presence of the 2,5-anhydro-d-mannofuranose (amf) unit …
Number of citations: 38 www.sciencedirect.com
H Tan, X Li, M Shi, J Wang, Z Yang, M Zhao - DNA repair, 2023 - Elsevier
… A new molecule O-2-propynylhydroxylamine hydrochloride (AA3) has been synthesized which showed lower background and higher sensitivity for AP site detection. However, the …
Number of citations: 1 www.sciencedirect.com
Y Liu, Y Rodriguez, RL Ross, R Zhao… - Proceedings of the …, 2020 - National Acad Sciences
RNA abasic sites and the mechanisms involved in their regulation are mostly unknown; in contrast, DNA abasic sites are well-studied. We found surprisingly that, in yeast and human …
Number of citations: 25 www.pnas.org
AD Steele, AF Kiefer, D Hwang, D Yang… - Journal of Medicinal …, 2023 - ACS Publications
… To a solution of 9 (2.8 mg, 4.6 μmol) in MeOH (0.45 mL) was added O-2-propynylhydroxylamine hydrochloride (0.5 mg, 4.6 μmol) at room temperature. After stirring for 2 h, the crude …
Number of citations: 1 pubs.acs.org
S Wei - 2016 - digitalcommons.wayne.edu
… The white precipitate was filtered and recrystallized with diethyl ether and ethanol to give O-2propynylhydroxylamine hydrochloride (AA3, 0.08 g). Its structure was confirmed by 1H NMR …
Number of citations: 3 digitalcommons.wayne.edu
I Wang, R Loechli, Y Liu, A Bruzel, VG Cheung - Available at SSRN 3227917, 2018
Number of citations: 1

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